Cas no 1249034-98-7 (2-((4-Aminopyridin-2-yl)amino)ethanol)

2-((4-Aminopyridin-2-yl)amino)ethanol 化学的及び物理的性質
名前と識別子
-
- 2-((4-Aminopyridin-2-yl)amino)ethanol
- 2-[(4-aminopyridin-2-yl)amino]ethanol
- 2-(4-aminopyridin-2-ylamino)ethanol
- AK131459
- KB-14662
- RL01148
- DB-291824
- 1249034-98-7
- 2-[(4-Aminopyridin-2-yl)amino]ethan-1-ol
- J-505899
- 2-((4-aminopyridin-2-yl)amino)ethan-1-ol
- AKOS010979874
- SB54544
- DTXSID70734264
-
- MDL: MFCD16084046
- インチ: InChI=1S/C7H11N3O/c8-6-1-2-9-7(5-6)10-3-4-11/h1-2,5,11H,3-4H2,(H3,8,9,10)
- InChIKey: KVOVSQLKEUEILK-UHFFFAOYSA-N
- ほほえんだ: C1=CN=C(C=C1N)NCCO
計算された属性
- せいみつぶんしりょう: 153.090211983g/mol
- どういたいしつりょう: 153.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 71.2Ų
2-((4-Aminopyridin-2-yl)amino)ethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D544100-1g |
2-((4-AMinopyridin-2-yl)aMino)ethanol |
1249034-98-7 | 97% | 1g |
$728 | 2024-05-24 | |
Alichem | A029191900-1g |
2-((4-Aminopyridin-2-yl)amino)ethanol |
1249034-98-7 | 95% | 1g |
$424.32 | 2023-09-03 | |
Chemenu | CM175352-1g |
2-((4-aminopyridin-2-yl)amino)ethan-1-ol |
1249034-98-7 | 95% | 1g |
$482 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668084-1g |
2-((4-Aminopyridin-2-yl)amino)ethan-1-ol |
1249034-98-7 | 98% | 1g |
¥4076.00 | 2024-08-09 | |
eNovation Chemicals LLC | D544100-1g |
2-((4-AMinopyridin-2-yl)aMino)ethanol |
1249034-98-7 | 97% | 1g |
$728 | 2025-03-01 | |
Chemenu | CM175352-1g |
2-((4-aminopyridin-2-yl)amino)ethan-1-ol |
1249034-98-7 | 95% | 1g |
$462 | 2022-06-13 | |
eNovation Chemicals LLC | D544100-1g |
2-((4-AMinopyridin-2-yl)aMino)ethanol |
1249034-98-7 | 97% | 1g |
$728 | 2025-02-28 |
2-((4-Aminopyridin-2-yl)amino)ethanol 関連文献
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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2-((4-Aminopyridin-2-yl)amino)ethanolに関する追加情報
Latest Research Advances on 2-((4-Aminopyridin-2-yl)amino)ethanol (CAS: 1249034-98-7) in Chemical Biology and Pharmaceutical Applications
2-((4-Aminopyridin-2-yl)amino)ethanol (CAS: 1249034-98-7) is a structurally unique compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This molecule, characterized by its aminopyridine core and ethanolamine side chain, exhibits versatile reactivity and binding properties, making it a promising scaffold for drug discovery and biochemical tool development. Recent studies have explored its role as a kinase inhibitor, protein-protein interaction modulator, and potential therapeutic agent for various diseases.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's ability to selectively inhibit specific tyrosine kinases involved in cancer progression. The research team employed structure-activity relationship (SAR) analysis to optimize the molecule's binding affinity, achieving nanomolar potency against several oncogenic kinases while maintaining excellent selectivity profiles. Molecular docking studies revealed that the ethanolamine moiety plays a crucial role in forming hydrogen bonds with key residues in the kinase ATP-binding pocket.
In the field of neurodegenerative diseases, 2-((4-Aminopyridin-2-yl)amino)ethanol has shown promise as a modulator of tau protein aggregation. A recent Nature Communications paper demonstrated that derivatives of this compound can disrupt pathological tau fibril formation through a unique dual mechanism involving both direct binding to tau and modulation of cellular chaperone systems. These findings suggest potential applications in Alzheimer's disease and related tauopathies.
The compound's chemical properties have also been exploited in chemical biology probe development. Researchers at several institutions have utilized 1249034-98-7 as a core structure for designing activity-based protein profiling (ABPP) probes, enabling the identification of novel enzymatic targets in complex biological systems. These probes have proven particularly valuable in studying poorly characterized kinases and phosphatases in signal transduction pathways.
From a synthetic chemistry perspective, recent advances have improved the scalability and purity of 2-((4-Aminopyridin-2-yl)amino)ethanol production. A 2024 Organic Process Research & Development publication detailed a novel continuous-flow synthesis method that achieves >95% yield with excellent reproducibility, addressing previous challenges in large-scale preparation of this valuable building block.
Ongoing clinical investigations are exploring the therapeutic potential of optimized derivatives, with one candidate currently in Phase I trials for resistant solid tumors. Preliminary data suggest favorable pharmacokinetic properties and manageable toxicity profiles, though comprehensive results are pending. The compound's ability to cross the blood-brain barrier also makes it an attractive candidate for CNS-targeted therapies.
Future research directions include further exploration of structure-activity relationships, development of more selective analogs, and investigation of combination therapies. The unique physicochemical properties of 2-((4-Aminopyridin-2-yl)amino)ethanol, particularly its balanced hydrophilicity-lipophilicity profile, continue to make it a valuable scaffold for medicinal chemistry optimization across multiple therapeutic areas.
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